N,N'-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N'-dimethylpentane-1,5-diamine
Description
This compound is a dimeric phosphapentacyclic structure featuring a pentane-1,5-diamine backbone linking two identical pentacyclic units. Each unit comprises a phosphorus atom (in a λ⁵ configuration) integrated into a fused polycyclic framework with nitrogen and oxygen heteroatoms. The 12,14-dimethyl and 13-oxo-12,14-diaza substituents contribute to its electronic and steric properties, distinguishing it from simpler phosphacyclic analogs. Its synthesis likely involves multi-step strategies to assemble the pentacyclic core and introduce dimethyl/diaza groups, followed by dimerization via the pentane-1,5-diamine linker .
Properties
IUPAC Name |
N,N'-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N'-dimethylpentane-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H52N6O2P2/c1-52(60(58)54(3)44-30-26-36-18-8-12-22-40(36)48(44)49-41-23-13-9-19-37(41)27-31-45(49)55(60)4)34-16-7-17-35-53(2)61(59)56(5)46-32-28-38-20-10-14-24-42(38)50(46)51-43-25-15-11-21-39(43)29-33-47(51)57(61)6/h8-15,18-33H,7,16-17,34-35H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRTTKKZTYOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(P1(=O)N(C)CCCCCN(C)P6(=O)N(C7=C(C8=CC=CC=C8C=C7)C9=C(N6C)C=CC1=CC=CC=C19)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H52N6O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467470 | |
| Record name | AGN-PC-00A66U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352310-87-3 | |
| Record name | AGN-PC-00A66U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine involves multiple steps, including the formation of the pentacyclic structure and the introduction of the dimethyl groups. The reaction conditions typically require the use of specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for efficient and scalable production. These methods often use fixed-bed reactors and specific catalysts to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine has a wide range of scientific research applications. In chemistry, it can be used as a catalyst or a reagent in various organic reactions. In biology, it may have potential as a therapeutic agent due to its unique structure and reactivity. In industry, it can be used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in the Phosphapentacyclic Family
The compound shares a pentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-decae core with other phosphorus-containing heterocycles. Key analogues include:
Key Observations :
- Substituent Effects : The target compound’s diaza and oxo groups enhance nitrogen-based reactivity and polarity compared to dioxa analogs, which may influence solubility and ligand-metal interactions .
- Steric Profile : Methoxyphenyl substituents in introduce significant steric hindrance, whereas dimethyl/diaza groups in the target compound balance steric and electronic effects.
Crystallographic and Conformational Comparisons
Crystallographic data for similar phosphapentacyclic compounds (e.g., from the Cambridge Structural Database, CSD) reveal:
- Bond Lengths : P–N and P–O bonds in λ⁵-phosphorus compounds typically range from 1.60–1.65 Å and 1.45–1.50 Å, respectively, influenced by substituent electronegativity .
- Ring Puckering : The pentacyclic core adopts a boat-chair conformation in dioxa analogs , while diaza/oxo substitution may alter torsional strain due to nitrogen’s smaller atomic radius compared to oxygen.
- Packing Arrangements: Dimeric structures (like the target compound) may exhibit tighter crystal packing compared to monomeric analogs, affecting melting points and solubility .
Chemical Behavior and Reactivity
- Acidity/Basicity : The diaza groups (pKa ~8–10) in the target compound likely confer mild basicity, contrasting with dioxa analogs’ neutral behavior. The 13-oxo group may act as a weak hydrogen-bond acceptor .
- Metal Coordination : λ⁵-phosphorus centers can act as Lewis acids, but the diaza/oxo groups may compete with phosphorus for metal binding, unlike dioxa analogs where phosphorus is the primary coordination site .
- Stability: The dimeric structure’s rigidity may enhance thermal stability compared to flexible monomeric analogs .
Computational and Similarity Metrics
Graph-based comparison methods (e.g., fingerprinting, molecular descriptors) highlight:
- Core Similarity : The pentacyclic framework aligns closely with analogs in , but substituent differences reduce Tanimoto similarity scores (<70% for dioxa/diaza pairs) .
- Lumping Strategies : In chemical modeling, the target compound might be grouped with other λ⁵-phosphorus heterocycles despite substituent variations, as its reactivity patterns align with this class .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
